![molecular formula C15H23N3O2 B4388063 N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]urea](/img/structure/B4388063.png)
N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]urea
描述
N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]urea, also known as MPMPU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has a molecular formula of C18H28N2O2.
作用机制
The mechanism of action of N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]urea involves its interaction with various molecular targets, including NMDA receptors, ion channels, and enzymes. N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]urea binds to the glycine site of NMDA receptors and enhances the activity of these receptors, leading to increased synaptic plasticity and improved learning and memory. N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]urea also blocks the activity of voltage-gated sodium channels and calcium channels, which are involved in pain signaling and neurodegeneration. Furthermore, N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]urea inhibits the activity of enzymes such as cyclooxygenase-2, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]urea has been shown to have various biochemical and physiological effects, depending on the target organ and the dose. In the brain, N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]urea enhances synaptic plasticity and improves learning and memory. In cancer cells, N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]urea induces apoptosis and inhibits angiogenesis, leading to reduced tumor growth. Inflammatory cells, N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]urea inhibits the production of inflammatory mediators, leading to reduced inflammation and tissue damage.
实验室实验的优点和局限性
N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]urea has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]urea can be easily synthesized and purified, and its effects can be measured using various techniques such as electrophysiology, imaging, and biochemical assays. However, N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]urea also has limitations, including its poor solubility, which can affect its bioavailability and pharmacokinetics. In addition, N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]urea can interact with other molecular targets, leading to off-target effects and potential toxicity.
未来方向
N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]urea has several potential future directions for research, including its use as a therapeutic agent for various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and depression. N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]urea can also be studied for its potential use in pain management, as it inhibits the activity of pain-sensing ion channels. Furthermore, N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]urea can be modified to improve its pharmacokinetics and bioavailability, leading to better therapeutic outcomes. Finally, N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]urea can be used as a tool for studying the molecular mechanisms of various diseases, leading to a better understanding of disease pathogenesis and potential therapeutic targets.
科学研究应用
N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]urea has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and inflammation. In neuroscience, N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]urea has been shown to modulate the activity of NMDA receptors, which are involved in synaptic plasticity, learning, and memory. N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]urea has also been investigated as a potential treatment for cancer, as it inhibits the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In addition, N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]urea has anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
1-(3-methylphenyl)-3-(3-morpholin-4-ylpropyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-13-4-2-5-14(12-13)17-15(19)16-6-3-7-18-8-10-20-11-9-18/h2,4-5,12H,3,6-11H2,1H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIOXURJXLQWSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



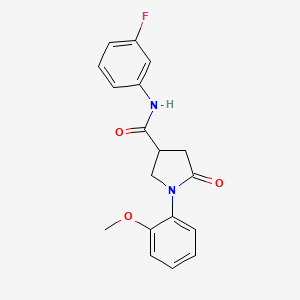
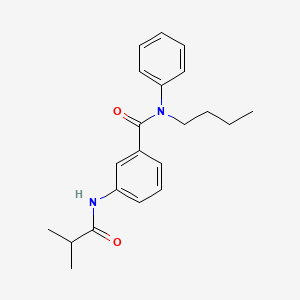
![4-bromo-N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]benzamide](/img/structure/B4387994.png)
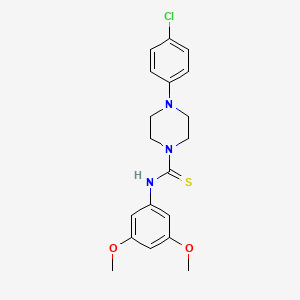
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B4388010.png)

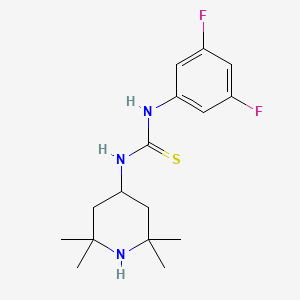

![3-chloro-N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]benzamide](/img/structure/B4388040.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B4388041.png)
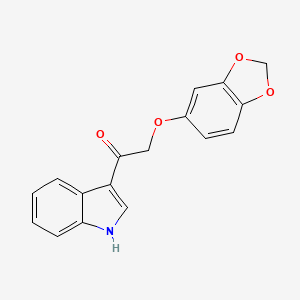
![1-[(5-isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4388051.png)
![2-[(4-biphenylyloxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4388069.png)
![N~2~-ethyl-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4388075.png)